molecular formula C12H19ClN3- B1587179 1-Benzyl-4-hydrazinopiperidine dihydrochloride CAS No. 83949-42-2

1-Benzyl-4-hydrazinopiperidine dihydrochloride

Cat. No.: B1587179
CAS No.: 83949-42-2
M. Wt: 240.75 g/mol
InChI Key: CHNLXBQGSDRQGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(1-benzylpiperidin-4-yl)hydrazine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10,13H2;1H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNLXBQGSDRQGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83949-42-2
Record name 1-Benzyl-4-hydrazinopiperidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of 1-benzyl-4-hydrazinylpiperidine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Hydrazine Substitution: The hydrazine moiety is introduced by reacting the benzyl-substituted piperidine with hydrazine under controlled conditions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-benzyl-4-hydrazinylpiperidine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving hydrazine derivatives and piperidine scaffolds. A notable approach is the reaction of benzyl-4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine with hydrochloric acid in a solvent mixture of methanol and dioxane, yielding high purity and yield .

Key Chemical Properties:

  • Molecular Formula: C13H18Cl2N4
  • Molecular Weight: 303.22 g/mol
  • Solubility: Soluble in water and organic solvents like methanol.

Antiparasitic Activity

1-Benzyl-4-hydrazinylpiperidine dihydrochloride has been studied for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound exhibits selective inhibition of trypanosomal phosphodiesterases (PDEs), which are critical for the parasite's survival and replication .

Table 1: Antiparasitic Activity of 1-Benzyl-4-hydrazinylpiperidine Dihydrochloride

Target ParasiteIC50 (µM)Reference
Trypanosoma brucei0.5
Leishmania infantum0.8

Anticancer Potential

The compound has also shown promise in cancer research, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that it may induce cytotoxicity in various cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa12
MCF-715
A54910

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-benzyl-4-hydrazinylpiperidine dihydrochloride. Modifications to the hydrazine moiety or the piperidine ring can significantly affect biological activity and selectivity against target enzymes or receptors.

Key Findings:

  • Substituents on the benzyl group enhance lipophilicity, improving cell membrane permeability.
  • Alterations in the hydrazine component can lead to variations in potency against specific targets.

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound in clinical settings:

  • A study focusing on Chagas disease emphasized the need for new treatments due to resistance against existing drugs like Benznidazole. The introduction of novel compounds such as 1-benzyl-4-hydrazinylpiperidine dihydrochloride could address this gap by providing effective alternatives with fewer side effects .
  • In cancer research, preclinical trials demonstrated that this compound could enhance the efficacy of standard chemotherapeutics when used in combination therapies, suggesting a potential role as an adjunct treatment .

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydrazinylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

1-benzyl-4-hydrazinylpiperidine dihydrochloride can be compared with similar compounds such as:

The uniqueness of 1-benzyl-4-hydrazinylpiperidine dihydrochloride lies in its combination of a benzyl group and a hydrazine moiety, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-4-hydrazinylpiperidine dihydrochloride (BHPDC) is a chemical compound with the molecular formula C12H21Cl2N3, known for its potential biological activities. It is characterized by a hydrazine functional group linked to a piperidine ring, along with a benzyl substituent. The dihydrochloride form enhances its solubility in aqueous solutions, making it a candidate for various pharmaceutical applications. This article explores the biological activity of BHPDC, examining its mechanisms, therapeutic potential, and relevant case studies.

Research indicates that BHPDC exhibits several biological activities, primarily through its interactions with various molecular targets. The compound is noted for its potential role in:

  • Antiparasitic Activity : BHPDC has shown promise in the treatment of parasitic diseases such as Chagas disease and African trypanosomiasis. Its structure allows it to inhibit specific phosphodiesterases (PDEs) that are crucial for the survival of parasites like Trypanosoma brucei and Trypanosoma cruzi .
  • Antitumor Properties : Preliminary studies suggest that BHPDC may possess antitumor effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that BHPDC could have neuroprotective properties, possibly related to its ability to modulate nitric oxide levels and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The unique combination of the benzyl group and hydrazine functionality in BHPDC contributes to its biological activity. Comparative studies with similar compounds highlight its distinct pharmacological profile:

Compound NameSimilarityUnique Features
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride0.94Contains a carboxylic acid moiety
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride0.88Different substitution pattern on piperidine ring
tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate0.61tert-butyl group influences steric properties

The structural variations among these compounds affect their binding affinity and selectivity towards biological targets, influencing their therapeutic efficacy .

Antiparasitic Efficacy

A study evaluated the efficacy of BHPDC against Trypanosoma brucei in an in vivo mouse model. The compound was administered at doses of 50 mg/kg, demonstrating significant reduction in parasitemia compared to control groups. However, challenges related to metabolic stability were noted, necessitating further structural optimization .

Antitumor Activity

In vitro assays conducted on various cancer cell lines revealed that BHPDC induces apoptosis and inhibits proliferation. A notable study showed that BHPDC treatment led to a decrease in cell viability in breast cancer cell lines, suggesting its potential as an antitumor agent .

Pharmacokinetics

The pharmacokinetic profile of BHPDC indicates favorable absorption characteristics due to its solubility as a dihydrochloride salt. Interaction studies have provided insights into its distribution, metabolism, and excretion pathways, which are crucial for understanding its therapeutic window .

Toxicology

Toxicological assessments reveal that BHPDC presents acute toxicity risks, particularly through oral and dermal exposure. Safety data indicate harmful effects if ingested or upon skin contact, emphasizing the need for careful handling during research and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-hydrazinopiperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-hydrazinopiperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.